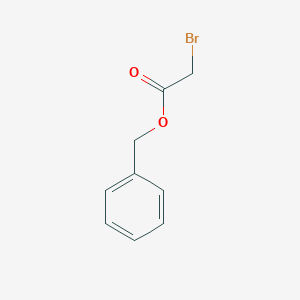

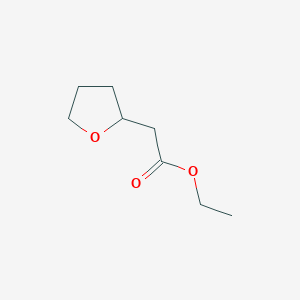

Ethyl 2-(tetrahydrofuran-2-yl)acetate

概要

説明

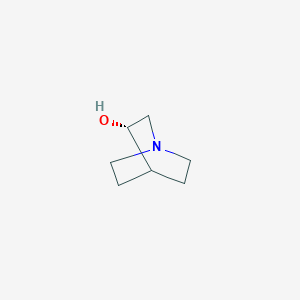

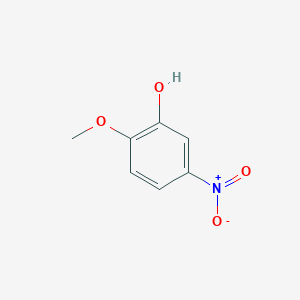

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3 . It is used in organic reactions for the opening of cyclic ethers .

Synthesis Analysis

The synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate involves a rigorous hierarchical design procedure that includes entrainer design, thermodynamic analysis, process design and optimization, and heat integration . The computer-aided molecular design method is used to find promising entrainer candidates and the best one is determined via rigorous thermodynamic analysis .

Molecular Structure Analysis

The molecular weight of Ethyl 2-(tetrahydrofuran-2-yl)acetate is 158.20 . It has a linear structure formula .

Chemical Reactions Analysis

Tetrahydro-2-furanacetic Acid Ethyl Ester is used in organic reactions for the opening of cyclic ethers using dimethylboron bromide .

Physical And Chemical Properties Analysis

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a colorless to almost colorless clear liquid . It has a boiling point of 98 °C/13 mmHg .

科学的研究の応用

Green Solvent for Extraction

Given its low toxicity and biodegradability, this compound is an attractive choice as a green solvent for extraction processes. Researchers use it to extract natural products from plant material or other sources. Its ability to dissolve both polar and nonpolar compounds makes it versatile for various extraction methods.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a chemical compound with the molecular formula C8H14O3

Mode of Action

The mode of action of Ethyl 2-(tetrahydrofuran-2-yl)acetate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas for future investigation.

特性

IUPAC Name |

ethyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSYYBGUDOYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338832 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tetrahydrofuran-2-yl)acetate | |

CAS RN |

2434-02-8 | |

| Record name | Ethyl Tetrahydrofuran-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)